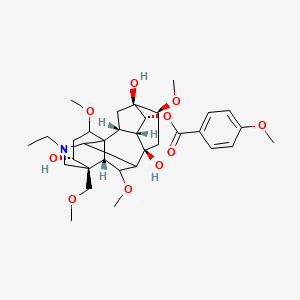

8-Deacetylyunaconitine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H47NO10 |

|---|---|

Molecular Weight |

617.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3/t19-,20-,21+,22+,23-,24?,25+,26-,27?,28-,30+,31+,32-,33?/m1/s1 |

InChI Key |

DHVYLCVNTWPXSI-IAEBOCJTSA-N |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

8-Deacetylyunaconitine: A Comprehensive Technical Guide on its Natural Origins and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid of significant pharmacological interest, is a naturally occurring compound found within specific members of the plant kingdom. This technical guide provides an in-depth overview of the natural origin and sources of this compound, intended for researchers, scientists, and professionals in drug development. The document details the plant species known to produce this alkaloid, summarizes available quantitative data, outlines experimental protocols for its isolation and quantification, and presents a putative biosynthetic pathway.

Natural Origin and Sources

This compound has been identified as a constituent of plants belonging to the genus Aconitum, a member of the Ranunculaceae family. The primary documented sources of this compound are:

-

Aconitum forrestii : The roots of this species are a known source of this compound.

-

Aconitum vilmorinianum : This species has also been confirmed to contain this compound.

The following diagram illustrates the taxonomic origin of this compound.

Caption: Hierarchical classification of the natural sources of this compound.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data detailing the specific concentration of this compound in various plant parts of Aconitum forrestii and Aconitum vilmorinianum. Further research and analytical studies are required to establish a comprehensive quantitative profile of this compound in its natural sources.

| Plant Species | Plant Part | Concentration of this compound | Reference |

| Aconitum forrestii | Root | Data not available | N/A |

| Aconitum vilmorinianum | Not specified | Data not available | N/A |

Table 1. Quantitative analysis of this compound in its natural sources.

Experimental Protocols

The isolation and quantification of this compound from its natural sources typically involve chromatographic techniques. Below are generalized experimental protocols based on methods used for related diterpenoid alkaloids from Aconitum species.

Isolation and Extraction

A general workflow for the extraction and isolation of this compound from plant material is depicted below.

Caption: Generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: The plant material (e.g., roots of Aconitum species) is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol, typically using methods like maceration or Soxhlet extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to selectively separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., diethyl ether) to remove neutral components. The acidic aqueous layer is then basified (e.g., with NH4OH) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography over silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity (e.g., a mixture of chloroform (B151607) and methanol) to separate the different alkaloids.

-

Purification: Fractions containing this compound are identified by techniques like thin-layer chromatography (TLC). These fractions are then pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantification

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), is the most common method for the quantification of this compound.

Methodology:

-

Standard Preparation: A stock solution of accurately weighed, pure this compound standard is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: An accurately weighed amount of the powdered plant material is extracted with a known volume of solvent, often with the aid of ultrasonication or heating. The extract is then filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system consisting of two solvents, such as acetonitrile (B52724) and water (often containing a modifier like formic acid or ammonium (B1175870) acetate), is commonly employed.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is performed at a wavelength where the compound exhibits maximum absorbance. For more selective and sensitive detection, mass spectrometry (MS) can be used, monitoring for the specific mass-to-charge ratio (m/z) of this compound.

-

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of this compound in the sample extract is determined by interpolating its peak area onto the calibration curve. The final content in the plant material is then calculated and expressed as mg/g of the dried plant material.

Biosynthetic Pathway

The biosynthesis of C19-diterpenoid alkaloids, including this compound, is a complex process that begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). While the complete pathway to this compound has not been fully elucidated, the initial steps leading to the core diterpenoid skeleton are understood to proceed via the ent-atisane pathway.

The following diagram outlines the proposed early stages of the biosynthetic pathway leading to the atisinium intermediate, a likely precursor to more complex C19-diterpenoid alkaloids.

physical and chemical properties of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Deacetylyunaconitine, a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It also outlines general experimental protocols for its isolation, analysis, and the evaluation of its biological effects, particularly its anti-inflammatory and analgesic properties. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this natural compound.

Physicochemical Properties

This compound is a complex diterpenoid alkaloid. While some of its properties have been reported, specific experimental data such as a definitive melting point remains to be fully characterized in publicly accessible literature. The known and predicted properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₇NO₁₀ | [1][2][3][4] |

| Molecular Weight | 617.73 g/mol | [1][2][3][4] |

| CAS Number | 93460-55-0 | [1][2][3][4] |

| Appearance | White to off-white powder | General |

| Solubility | Soluble in DMSO | [1] |

| Predicted pKa | 12.38 ± 0.70 | [2] |

| Predicted Density | 1.35 g/cm³ | [1] |

| Storage Conditions | Store at -20°C for long-term | [1] |

Spectral Data

Detailed spectral analyses are crucial for the unequivocal identification and characterization of this compound. While specific, high-resolution spectra are not widely available in the public domain, the following sections describe the expected spectral characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of 47 protons in various chemical environments. Key signals would include those for the ethyl group attached to the nitrogen atom, multiple methoxy (B1213986) groups, and a benzoyl moiety, in addition to numerous signals from the intricate diterpenoid core.

-

¹³C NMR: The carbon NMR spectrum would display 33 distinct signals corresponding to each carbon atom in the molecule. The spectrum would be characterized by signals for the carbonyl carbon of the ester, aromatic carbons of the benzoyl group, carbons of the methoxy groups, and a multitude of signals from the aliphatic core.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₃₃H₄₇NO₁₀. The fragmentation pattern in the MS/MS spectrum would be complex, with characteristic losses of the benzoyl group, methoxy groups, and fragmentation of the diterpenoid skeleton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

O-H stretching: A broad band around 3400 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O stretching: A strong absorption around 1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C stretching: Peaks in the 1600-1450 cm⁻¹ region due to the aromatic ring.

-

C-O stretching: Bands in the 1250-1000 cm⁻¹ region for the ether and ester linkages.

Biological Activity and Signaling Pathways

This compound, like other aconitine-type alkaloids, is reported to possess significant biological activities, notably anti-inflammatory and analgesic effects. The primary mechanism of action is thought to involve the modulation of inflammatory signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of related diterpenoid alkaloids are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

References

8-Deacetylyunaconitine: A Technical Guide to its Toxicology and Acute Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and acute toxicity of 8-Deacetylyunaconitine (DYA), a diterpenoid alkaloid found in some species of the Aconitum genus. DYA is considered a "hidden" toxic alkaloid, and understanding its toxicity profile is crucial for risk assessment and the development of potential therapeutic agents derived from Aconitum species.

Acute Toxicity Profile

The acute toxicity of this compound has been determined in mice, with significant differences observed between oral and intravenous routes of administration. The following table summarizes the available quantitative data on the median lethal dose (LD50) of DYA and compares it with other related Aconitum alkaloids.

| Compound | Route of Administration | LD50 in Mice (mg/kg) |

| This compound (DYA) | Oral | 60.0 [1][2] |

| Intravenous | 7.60 [1][2] | |

| Yunaconitine (YAC) | Oral | 2.37[1][2] |

| Intravenous | 0.200[1][2] | |

| Crassicauline A (CCA) | Oral | 5.60[1][2] |

| Intravenous | 0.980[1][2] | |

| 8-Deacetylcrassicauline A (DCA) | Oral | 753[1] |

| Intravenous | 34.0[1] |

Experimental Protocols

The acute toxicity of this compound was determined using the up-and-down procedure (UDP) , a statistically efficient method for estimating the LD50 that minimizes the number of animals required.

Acute Oral and Intravenous Toxicity Testing in ICR Mice

-

Animal Model: Female ICR mice were used for the study.

-

Methodology: The acute toxicity was assessed using the up-and-down procedure (UDP).

-

Administration:

-

Oral: this compound was administered orally to the mice.

-

Intravenous: this compound was administered via intravenous injection.

-

-

Observation: Following administration, the mice were observed for symptoms of toxicity and mortality.

-

Symptoms of Poisoning: The observed symptoms of Aconitum alkaloid poisoning in the mice included decreased activity, fur erection, palpebral edema, vomiting, polypnea (rapid breathing), and convulsions. A notable change in the organs upon necropsy was flatulence.[1][2]

Mechanism of Toxicity: Interaction with Voltage-Gated Sodium Channels

The primary mechanism of toxicity for Aconitum alkaloids, including likely this compound, involves their interaction with voltage-gated sodium channels (VGSCs) in excitable cells such as neurons and cardiomyocytes.

Aconitum alkaloids are known to bind to site II of the α-subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channels, causing a continuous influx of sodium ions into the cell. The resulting membrane depolarization can lead to a block of neuronal conduction and cardiac arrhythmias.

The following diagram illustrates the general mechanism of action of Aconitum alkaloids on voltage-gated sodium channels.

References

Methodological & Application

Application Note: Quantification of 8-Deacetylyunaconitine in Herbal Extracts by UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of 8-Deacetylyunaconitine, a toxic diterpenoid alkaloid, in herbal extracts. Due to the inherent toxicity of Aconitum alkaloids, accurate and sensitive quantification is critical for the quality control and safety assessment of herbal products containing Aconitum species.[1][2] This protocol outlines a robust and sensitive method using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which is a preferred technique for analyzing complex matrices like herbal extracts.[3]

Principle

This method employs reversed-phase UHPLC to achieve chromatographic separation of this compound from other components in the herbal extract. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. Quantification is achieved by comparing the analyte's response to that of a standard calibration curve.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) hydroxide (B78521) (ACS grade)

-

Deionized water (18.2 MΩ·cm)

-

Dried herbal material (e.g., Aconitum species)

-

Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a concentration of 100 µg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.

Herbal Sample Extraction Protocol

-

Homogenization: Mill the dried herbal material into a fine powder (60-80 mesh).

-

Extraction: Accurately weigh 1.0 g of the herbal powder into a conical flask. Add 25 mL of an extraction solvent consisting of 70% methanol in water with 0.5% ammonium hydroxide.

-

Ultrasonication: Sonicate the mixture for 45 minutes in an ultrasonic bath at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collection & Re-extraction: Collect the supernatant. Add another 25 mL of the extraction solvent to the plant residue and repeat the sonication and centrifugation steps.

-

Pooling & Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 45°C.

-

Reconstitution & Filtration: Reconstitute the dried residue in 5.0 mL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and filter the solution through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analytical Method

The following tables summarize the instrumental parameters for the quantification of this compound.

Table 1: UHPLC-MS/MS Method Parameters

| Parameter | Recommended Setting |

| UHPLC System | |

| Column | C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2.0 µL |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | |

| Precursor Ion ([M+H]⁺) | m/z 618.7 |

| Product Ion (Quantifier) | m/z 600.7 (Corresponds to neutral loss of H₂O, a primary fragmentation for C8-hydroxyl alkaloids) |

| Product Ion (Qualifier) | m/z 586.7 (Corresponds to neutral loss of CH₃OH) |

| Collision Energy | Requires optimization for the specific instrument; typically 15-35 eV. |

Note: The fragmentation of aconitine-type alkaloids often begins with the elimination of the substituent at the C(8) position. For this compound, which has a hydroxyl group at C(8), the primary fragmentation is the neutral loss of water (18 Da).

Data Presentation

Quantitative analysis of various Aconitum species and related herbal products has revealed the presence of this compound, often alongside other toxic alkaloids like yunaconitine (B1683533) and crassicauline A. The presence and concentration of these compounds can vary significantly, underscoring the need for rigorous quality control.

Table 2: Reported Detection of this compound in Aconitum Herbs and Products

| Sample Type | Detection Status | Reference |

| Processed A. carmichaelii lateral root (Fuzi) | Detected in 33.3% of samples in one study | [2] |

| Fuzi-containing herbal products | Detected in 11.1% of samples in one study | [2] |

| A. vilmorinianum root | Detected | [1] |

| Various Aconitum herbs | Detected as a "hidden toxic Aconitum alkaloid" | [1][2] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final data analysis for the quantification of this compound.

References

Application Note and Protocol: In Vitro Assay for 8-Deacetylyunaconitine

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Alkaloids from this genus are known for their potent biological activities, which often involve the modulation of ion channels. This document provides a detailed protocol for the in vitro evaluation of this compound, commencing with general cell viability and cytotoxicity assays to determine its effect on cell health, followed by a more targeted assay to investigate its potential activity on voltage-gated sodium channels.

Data Presentation

As no specific quantitative data for this compound was found in the initial search, the following tables are provided as templates for researchers to populate with their experimental data.

Table 1: Cell Viability and Cytotoxicity of this compound

| Assay Type | Cell Line | Time Point (h) | IC50 / LC50 (µM) | Max Inhibition / Toxicity (%) |

| MTT/MTS Assay | e.g., HEK-293 | 24 | ||

| 48 | ||||

| 72 | ||||

| LDH Assay | e.g., HEK-293 | 24 | ||

| 48 | ||||

| 72 |

Table 2: Effect of this compound on Voltage-Gated Sodium Channels

| Assay Type | Cell Line | Channel Subtype | Parameter | IC50 (µM) |

| Patch-Clamp Electrophysiology | e.g., HEK-293 | hNaV1.5 | Peak Current | |

| Late Current | ||||

| Membrane Potential Assay | e.g., HEK-293 | hNaV1.5 | Fluorescence Signal |

Experimental Protocols

General Cell Viability and Cytotoxicity Assays

These initial assays are crucial to determine the concentration range of this compound that affects cell viability, which will inform the concentrations to be used in more specific functional assays.

1.1. Materials

-

This compound (CAS No. 93460-55-0)[1]

-

Dimethyl sulfoxide (B87167) (DMSO)[1]

-

HEK-293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[2][3]

-

Lactate (B86563) Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

-

Microplate reader

1.2. Protocol for MTT/MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4]

-

Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., a known cytotoxic compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals. If using MTS, the product is already soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

1.3. Protocol for LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase from damaged cells, an indicator of cytotoxicity.

-

Follow steps 1-4 of the MTT/MTS assay protocol.

-

LDH Measurement: After the incubation period, collect the cell culture supernatant. Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the amount of LDH released into the medium.

-

Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer). Determine the LC50 value (the concentration at which 50% of cells are killed).

In Vitro Assay for Sodium Channel Activity

Based on the known activity of related Aconitum alkaloids, a primary target for this compound is likely voltage-gated sodium channels.

2.1. Patch-Clamp Electrophysiology

This is the gold-standard method for characterizing the effect of a compound on ion channel function.[5][6]

2.1.1. Materials

-

HEK-293 cells stably expressing a human voltage-gated sodium channel subtype (e.g., hNaV1.5)[5][7]

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for micropipettes

-

External and internal recording solutions

2.1.2. Protocol

-

Cell Preparation: Culture HEK-293 cells expressing the sodium channel of interest. On the day of the experiment, prepare a single-cell suspension.

-

Recording: Perform whole-cell voltage-clamp recordings.

-

Voltage Protocol: Apply a voltage protocol to elicit sodium currents. For example, from a holding potential of -120 mV, apply depolarizing steps to various test potentials.

-

Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound.

-

Data Acquisition: Record the peak and late sodium currents in the absence and presence of the compound.

-

Data Analysis: Measure the percentage of inhibition of the peak and late sodium currents at each concentration. Plot a concentration-response curve and determine the IC50 value for the inhibition of each current component.

2.2. High-Throughput Membrane Potential Assay

This fluorescence-based assay allows for a higher throughput screening of compounds that modulate ion channel activity.[8]

2.2.1. Materials

-

HEK-293 cells expressing the sodium channel of interest

-

Fluorescent membrane potential-sensitive dye kit

-

Sodium channel opener (e.g., veratridine)[8]

-

384-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)[8]

2.2.2. Protocol

-

Cell Seeding: Seed cells in a 384-well plate and incubate for 24 hours.

-

Dye Loading: Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.

-

Compound Addition: Add this compound at various concentrations to the wells and incubate for a short period.

-

Channel Activation and Reading: Place the plate in the fluorescence reader. Add the sodium channel opener to all wells to induce membrane depolarization and simultaneously start kinetic fluorescence reading.

-

Data Analysis: The influx of sodium ions will cause a change in membrane potential, which is detected as a change in fluorescence. The inhibitory effect of this compound will be observed as a reduction in the fluorescence signal change. Calculate the IC50 value from the concentration-response curve.

Mandatory Visualization

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothesized signaling pathway for this compound action.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cell viability assays | Abcam [abcam.com]

- 4. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. criver.com [criver.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for 8-Deacetylyunaconitine Stock Solution Preparation in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus. As a member of the Aconitum alkaloids, it is investigated for its potential biological activities, including cytotoxic effects, making it a compound of interest in cancer research and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible results in cell-based assays. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro experiments.

Physicochemical and Solubility Data

A comprehensive summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Weight | 617.73 g/mol |

| Chemical Formula | C₃₃H₄₇NO₁₀ |

| CAS Number | 93460-55-0 |

| Appearance | Powder |

| Solubility | Soluble in DMSO (12 mg/mL or 19.43 mM) |

| Storage (Powder) | -20°C for up to 3 years |

| Storage (in Solvent) | -80°C for up to 1 year |

Experimental Protocols

I. Preparation of a 10 mM Master Stock Solution in DMSO

This protocol describes the preparation of a 10 mM master stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Sterile 0.22 µm syringe filter

Procedure:

-

Pre-weighing Preparation: In a sterile environment such as a laminar flow hood, allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Solvent Addition: To prepare a 10 mM stock solution from 1 mg of the compound (MW: 617.73), calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)) Volume (µL) = (0.001 g / (617.73 g/mol * 0.010 mol/L)) * 1,000,000 = 161.88 µL

Add 161.88 µL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contamination.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C.

II. Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the master stock solution into cell culture medium to achieve the desired final concentrations for experiments.

Materials:

-

10 mM this compound master stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

Thawing: Thaw an aliquot of the 10 mM master stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the master stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

-

For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM master stock (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from the effects of the solvent.

-

Application to Cells: Mix the working solutions gently by pipetting and immediately add them to your cell cultures.

III. Determining Optimal Working Concentration

The cytotoxic or biological activity of this compound can vary between different cell lines. Therefore, it is crucial to determine the optimal working concentration experimentally.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Concentration Gradient: Prepare a series of working solutions of this compound in cell culture medium with a wide range of concentrations (e.g., from 0.1 µM to 100 µM).

-

Treatment: Treat the cells with the different concentrations of the compound, including a vehicle control.

-

Incubation: Incubate the cells for a desired time period (e.g., 24, 48, or 72 hours).

-

Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a luminescent ATP-based assay.

-

IC₅₀ Determination: Plot the cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀). This will inform the selection of appropriate concentrations for subsequent experiments.

Visualized Workflows and Pathways

Experimental Workflow for Stock and Working Solution Preparation

Caption: Workflow for preparing this compound solutions.

Postulated Signaling Pathway of Action

Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. The following diagram is based on the known mechanisms of the related compound, aconitine, and represents a potential mechanism of action involving the induction of apoptosis.

Aconitine has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can lead to the inhibition of the anti-apoptotic protein Bcl-2 and the activation of executioner caspases like Caspase-3.

Caption: Postulated apoptosis induction by this compound.

Application Notes and Protocols for 8-Deacetylyunaconitine as an Analytical Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid and a derivative of the highly toxic yunaconitine, found in plants of the Aconitum genus. Due to the inherent toxicity of aconitine (B1665448) alkaloids, precise and accurate quantification is crucial for research, drug development, and quality control of traditional medicines. This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard. The methodologies outlined below are based on published research and are intended to guide researchers in developing and validating their own analytical procedures.

Chemical Information:

-

Chemical Formula: C₃₃H₄₇NO₁₀

-

Molecular Weight: 617.73 g/mol

-

CAS Number: 93460-55-0

Quantitative Data Summary

The following tables summarize the quantitative data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in rat plasma. This data is essential for method validation and pharmacokinetic studies.

Table 1: UPLC-MS/MS Method Validation Parameters [1]

| Parameter | Value |

| Linearity Range | 0.3 - 600 ng/mL |

| Intra-day Precision (RSD) | < 15% |

| Inter-day Precision (RSD) | < 15% |

| Accuracy | 97.7% - 105.5% |

| Recovery | > 82.8% |

| Matrix Effect | 95.3% - 105.6% |

Table 2: Pharmacokinetic Parameters of this compound in Rats [1]

| Parameter | Intravenous Administration (0.1 mg/kg) | Oral Administration (5 mg/kg) |

| AUC(0-t) (ng/mL·h) | 73.0 ± 24.6 | 1770.0 ± 530.6 |

| Half-life (t₁/₂) (h) | 4.5 ± 1.7 | 3.2 ± 0.7 |

| Bioavailability | - | 48.5% |

Experimental Protocols

Protocol for Quantitative Analysis of this compound in Rat Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for the pharmacokinetic study of this compound.[1]

3.1.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (blank)

3.1.2. Sample Preparation

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add the internal standard solution.

-

Add 400 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

3.1.3. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

-

0-1 min: 95% A

-

1-3 min: Linear gradient to 5% A

-

3-4 min: 5% A

-

4-4.1 min: Linear gradient to 95% A

-

4.1-5 min: 95% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

The specific MRM transitions for this compound and the internal standard need to be optimized by infusing the standard solutions into the mass spectrometer. For aconitine-type alkaloids, the protonated molecule [M+H]⁺ is typically selected as the precursor ion.

-

3.1.4. Mass Fragmentation Pattern The mass fragmentation of this compound is expected to follow patterns similar to other aconitine-type alkaloids. In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ will be the precursor ion. Characteristic fragmentation includes the neutral loss of acetic acid (60 Da) from the C8 position, as well as losses of water (H₂O), methanol (B129727) (CH₃OH), and carbon monoxide (CO). The anisoyl group at C14 can lead to a characteristic product ion at m/z 135.

General Protocol for HPLC-DAD Analysis of Aconitine Alkaloids

3.2.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) bicarbonate or ammonium acetate (B1210297) (HPLC grade)

-

Ultrapure water

3.2.2. Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD)

-

Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

-

Mobile Phase A: Ammonium bicarbonate buffer (e.g., 10 mM, pH adjusted)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A gradient program should be developed to achieve optimal separation, typically starting with a low percentage of acetonitrile and gradually increasing.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

Signaling and Metabolic Pathways

Toxicological Signaling Pathway of Aconitine Alkaloids

Aconitine alkaloids, including this compound, are potent neurotoxins and cardiotoxins. Their primary mechanism of toxicity involves the persistent activation of voltage-gated sodium channels in the cell membranes of excitable tissues like neurons and cardiomyocytes. This leads to a constant influx of sodium ions, causing membrane depolarization and sustained excitability, which can result in arrhythmias and paralysis.

General Biosynthetic Pathway of Diterpenoid Alkaloids

This compound belongs to the diterpenoid alkaloid family. The biosynthesis of these complex molecules in plants starts from the general isoprenoid pathway, leading to the formation of a C20 diterpene skeleton, which then undergoes a series of cyclizations, rearrangements, and functional group modifications to produce the diverse range of diterpenoid alkaloids.

References

Application Notes and Protocols for NMR Spectroscopy of 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex chemical structures and significant biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such intricate molecules. This document provides a comprehensive guide to the application of various NMR techniques for the analysis of this compound, including detailed experimental protocols and data interpretation strategies. The successful application of these methods is crucial for researchers in natural product chemistry, medicinal chemistry, and drug development for quality control, structural confirmation, and the study of structure-activity relationships.

II. Quantitative NMR Data

A complete set of ¹H and ¹³C NMR data is fundamental for the structural verification of this compound. The following tables summarize the assigned chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is typically acquired in deuterated chloroform (B151607) (CDCl₃) at room temperature, and referenced to the residual solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Data Not Available | N/A | N/A | N/A |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δ (ppm) |

| Data Not Available | N/A |

| ... | ... |

Note: A comprehensive search of available scientific literature and databases did not yield specific, publicly available ¹H and ¹³C NMR data for this compound. The tables are presented as a template for data organization once it is acquired.

III. Experimental Protocols

The following protocols outline the standard NMR experiments for the structural elucidation of this compound.

A. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue, but will result in different chemical shifts.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and is typically added by the solvent manufacturer.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

B. 1D NMR Spectroscopy

-

¹H NMR (Proton NMR):

-

Objective: To determine the number of different types of protons and their chemical environments.

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): ~12-16 ppm

-

Number of Scans (NS): 8-16 (adjust for concentration)

-

Relaxation Delay (D1): 1-2 s

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR (Carbon NMR):

-

Objective: To determine the number of different types of carbon atoms.

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Key Parameters:

-

Spectral Width (SW): ~200-240 ppm

-

Number of Scans (NS): 1024 or more (due to low natural abundance of ¹³C)

-

Relaxation Delay (D1): 2 s

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

-

DEPT (Distortionless Enhancement by Polarization Transfer):

-

Objective: To differentiate between CH, CH₂, and CH₃ groups.

-

Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.

-

Interpretation:

-

DEPT-45: All protonated carbons appear as positive signals.

-

DEPT-90: Only CH groups appear as positive signals.

-

DEPT-135: CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals.

-

-

C. 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy):

-

Objective: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

Pulse Program: cosygpqf (Bruker) or similar.

-

Interpretation: Cross-peaks indicate that the two protons are coupled to each other.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To correlate protons directly bonded to carbon atoms (¹JCH).

-

Pulse Program: hsqcedetgpsisp2.3 (Bruker) or similar for multiplicity editing.

-

Interpretation: Cross-peaks show which proton is attached to which carbon. Edited HSQC can distinguish CH/CH₃ (positive) from CH₂ (negative) groups.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and elucidating the carbon skeleton.

-

Pulse Program: hmbcgplpndqf (Bruker) or similar.

-

Interpretation: Cross-peaks indicate couplings between protons and carbons separated by two or three bonds.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

-

Objective: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

Pulse Program: noesygpph or roesygpph (Bruker) or similar.

-

Interpretation: Cross-peaks indicate that the protons are close in space (typically < 5 Å), regardless of whether they are directly bonded.

-

IV. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.

Application Notes and Protocols: 8-Deacetylyunaconitine in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, such as Aconitum vilmorinianum. It is a hydrolytic product of yunaconitine (B1683533), another major alkaloid found in these plants. While research on this compound is in its early stages, its chemical relationship to other well-characterized Aconitum alkaloids, which are known to possess potent neuropharmacological properties, suggests its potential as a valuable compound for investigation in the field of neuropharmacology. This document provides an overview of its potential applications, hypothesized mechanism of action, and detailed protocols for preclinical evaluation. A key feature of this compound is its significantly lower acute toxicity compared to its parent compound, yunaconitine, making it a potentially safer candidate for therapeutic development.

Potential Neuropharmacological Applications

Based on the known activities of related Aconitum alkaloids, this compound is a promising candidate for investigation in the following areas:

-

Analgesia: Many Aconitum alkaloids exhibit potent analgesic effects, which are primarily mediated through the modulation of voltage-gated sodium channels in neurons involved in pain signaling pathways. Given its structural similarity to yunaconitine, which has demonstrated analgesic properties, this compound may offer a novel approach to pain management, potentially with a wider therapeutic window.

-

Anti-inflammatory Effects in the Central Nervous System (CNS): Neuroinflammation is a key pathological feature of numerous neurodegenerative diseases and neurological injuries. Some Aconitum alkaloids have been shown to possess anti-inflammatory properties. Investigating the effects of this compound on inflammatory pathways in glial cells and neurons could reveal its potential for treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

-

Modulation of Neuronal Excitability: The primary mechanism of action for many Aconitum alkaloids is the modulation of voltage-gated sodium channels, which are fundamental to the generation and propagation of action potentials. By studying the specific effects of this compound on different subtypes of these channels, researchers can explore its potential in conditions characterized by neuronal hyperexcitability, such as epilepsy.

Quantitative Data: Acute Toxicity

A critical aspect of the preclinical evaluation of any compound is its safety profile. Recent studies have determined the acute toxicity of this compound in mice, providing valuable data for dose-range finding in further neuropharmacological studies. The significantly higher LD50 value of this compound compared to yunaconitine highlights its reduced toxicity.[1]

| Compound | Administration Route | LD50 (mg/kg) in mice |

| This compound | Oral | 60.0[1] |

| Intravenous | 7.60[1] | |

| Yunaconitine | Oral | 2.37[1] |

| Intravenous | 0.200[1] |

Proposed Mechanism of Action

The neuropharmacological effects of Aconitum alkaloids are predominantly attributed to their interaction with voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. These channels are crucial for the initiation and propagation of action potentials. It is hypothesized that this compound, like its congeners, binds to a specific site on the alpha subunit of the VGSC. This binding can modulate the channel's gating properties, leading to either activation or inhibition of sodium influx. In the context of analgesia, this modulation can lead to a reduction in the transmission of nociceptive signals.

References

Application Notes and Protocols for Anti-inflammatory Assay Using 8-Deacetylyunaconitine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for evaluating the anti-inflammatory properties of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix[1], using an in vitro lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory mediators. Natural compounds are a promising source for new anti-inflammatory agents. This protocol outlines a comprehensive method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) and pro-inflammatory cytokine production in LPS-stimulated macrophages.

Principle of the Assay

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.[2] LPS stimulation of RAW 264.7 cells, a murine macrophage cell line, triggers the NF-κB and MAPK signaling pathways, leading to the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][3][4] This assay measures the ability of this compound to inhibit the production of these inflammatory markers, thereby providing an indication of its anti-inflammatory activity.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| RAW 264.7 Macrophage Cell Line | ATCC | |

| This compound | TargetMol | |

| Lipopolysaccharide (LPS) (E. coli O111:B4) | Sigma-Aldrich | |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | |

| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |

| Penicillin-Streptomycin (10,000 U/mL) | Gibco | |

| Phosphate-Buffered Saline (PBS) | Gibco | |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) | Sigma-Aldrich | |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | |

| Griess Reagent | Promega | |

| TNF-α, IL-6, IL-1β ELISA Kits (Mouse) | R&D Systems | |

| RIPA Lysis and Extraction Buffer | Thermo Fisher | |

| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | |

| BCA Protein Assay Kit | Thermo Fisher | |

| Primary Antibodies (p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) | Cell Signaling | |

| HRP-conjugated Secondary Antibodies | Cell Signaling | |

| ECL Western Blotting Substrate | Bio-Rad |

Experimental Protocols

Cell Culture and Maintenance

-

Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days, or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[2]

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).

-

After treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[2]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group. Use non-toxic concentrations of this compound for subsequent experiments.

Measurement of Nitric Oxide (NO) Production

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[5]

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.[3] Include a control group (no LPS, no treatment), an LPS-only group, and a positive control group (e.g., Dexamethasone).

-

After incubation, collect the cell culture supernatants.

-

Determine the nitrite (B80452) concentration in the supernatants using the Griess reagent according to the manufacturer's protocol.[5][6][7] This involves mixing equal volumes of supernatant and Griess reagent and measuring the absorbance at 540 nm.[5][7]

-

Calculate the NO concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

-

Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[4][8][9]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 30 minutes (for NF-κB) or 15-60 minutes (for MAPKs).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, and β-actin overnight at 4°C.[10][11][12][13][14]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection system.[10]

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to their total protein counterparts. β-actin serves as a loading control.[10]

Data Presentation

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 2.1 ± 0.3 | 50.2 ± 5.8 | 35.7 ± 4.1 | 20.1 ± 2.5 |

| LPS (1 µg/mL) | 45.8 ± 4.2 | 2500.5 ± 150.7 | 1800.3 ± 120.9 | 950.6 ± 80.4 |

| LPS + this compound (1 µM) | 38.2 ± 3.5 | 2100.1 ± 130.2 | 1550.8 ± 110.6 | 820.3 ± 70.1 |

| LPS + this compound (5 µM) | 25.6 ± 2.8 | 1500.7 ± 110.9 | 1100.2 ± 95.3 | 550.9 ± 50.7 |

| LPS + this compound (10 µM) | 15.3 ± 1.9 | 800.4 ± 75.6 | 650.5 ± 60.2 | 300.4 ± 35.8 |

| LPS + Dexamethasone (10 µM) | 8.9 ± 1.1 | 450.2 ± 40.3 | 300.1 ± 30.5 | 150.7 ± 20.3 |

Data are presented as mean ± standard deviation (n=3). Statistical significance is determined by ANOVA followed by a post-hoc test.

Visualization of Workflows and Pathways

Caption: Experimental workflow for the anti-inflammatory assay.

Caption: LPS-induced NF-κB and MAPK signaling pathways.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 3. mdpi.com [mdpi.com]

- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nitric Oxide Griess Assay [bio-protocol.org]

- 7. mdpi.com [mdpi.com]

- 8. ELISA of serum TNF-α, IL-1β, IL-10, and IL-6 concentrations [bio-protocol.org]

- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-NF-kappaB p65 (Ser536) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. benchchem.com [benchchem.com]

Safe Handling and Disposal of 8-Deacetylyunaconitine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid derived from plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Like its parent compound, aconitine (B1665448), this compound is an extremely toxic compound and must be handled with the utmost care in a laboratory setting. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound to minimize the risk of exposure and ensure a safe research environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₃₃H₄₇NO₁₀ |

| Molecular Weight | 617.73 g/mol |

| CAS Number | 93460-55-0 |

| Appearance | White to off-white powder |

| Storage Temperature | -20°C |

Toxicity and Hazard Information

This compound belongs to the aconitine family of alkaloids, which are potent neurotoxins and cardiotoxins. While specific toxicity data for this compound is limited, the toxicity is expected to be comparable to that of aconitine. The primary mechanism of toxicity for aconitine alkaloids is the persistent activation of voltage-gated sodium channels in cell membranes of excitable tissues, including the myocardium, nerves, and muscles.[1][2] This leads to a constant influx of sodium ions, causing membrane depolarization and leading to arrhythmias and paralysis.

Quantitative Toxicity Data for Aconitine (as a reference):

| Organism | Route of Administration | LD₅₀ Value |

| Mouse | Oral | 1 mg/kg |

| Mouse | Intravenous | 0.166 mg/kg[3] |

| Rat | Intravenous | 0.064 mg/kg |

Warning: Due to the high toxicity of this compound, all handling should be performed by trained personnel in a controlled laboratory environment.

Signaling Pathway of Aconitine Alkaloids

The following diagram illustrates the mechanism of action of aconitine alkaloids on voltage-gated sodium channels.

Experimental Protocols

Safe Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a powder form and in solution.

1. Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of nitrile gloves.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A fully buttoned lab coat must be worn.

-

Respiratory Protection: When handling the powder, a fit-tested N95 or higher-grade respirator is required. All handling of the powder must be done in a certified chemical fume hood.

2. Weighing and Solution Preparation:

-

Perform all weighing of the powdered compound inside a chemical fume hood.

-

Use a dedicated set of spatulas and weighing boats.

-

Prepare solutions within the fume hood.

-

Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard symbols.

3. Experimental Use:

-

Conduct all experiments involving this compound in a designated area of the laboratory.

-

Ensure a safety shower and eyewash station are readily accessible.

-

Avoid inhalation, ingestion, and skin contact.

Spill and Decontamination Protocol

In the event of a spill, follow these procedures immediately.

1. Evacuation and Notification:

-

Alert all personnel in the immediate area and evacuate.

-

Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

2. Spill Cleanup (for trained personnel only):

-

Wear appropriate PPE as described above.

-

For small powder spills, gently cover with a damp paper towel to avoid raising dust.

-

For liquid spills, absorb with an inert absorbent material (e.g., vermiculite (B1170534) or sand).

-

Carefully collect all contaminated materials into a designated hazardous waste container.

3. Decontamination:

-

Decontaminate the spill area with a 10% sodium hypochlorite (B82951) solution (bleach), followed by a 70% ethanol (B145695) solution. Allow a contact time of at least 10 minutes for each solution.

-

Wipe the area with copious amounts of water.

-

All materials used for decontamination must be disposed of as hazardous waste.

Disposal Protocol

All waste contaminated with this compound must be treated as hazardous waste.

1. Waste Segregation:

-

Solid Waste: Contaminated gloves, paper towels, weighing boats, and other solid materials should be collected in a clearly labeled, sealed hazardous waste bag or container.

-

Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS office.

-

Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous waste.

2. Labeling:

-

All waste containers must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and any other information required by your institution.

3. Storage and Disposal:

-

Store hazardous waste containers in a designated, secure area away from incompatible materials.

-

Arrange for the collection and disposal of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram outlines the workflow for the safe handling and disposal of this compound.

Conclusion

This compound is a highly toxic compound that requires strict adherence to safety protocols. By following these guidelines for handling, decontamination, and disposal, researchers can minimize the risks associated with this potent alkaloid and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Revolutionizing Aconitum Alkaloid Analysis: A UHPLC Method for High-Resolution Separation

Application Note

Abstract

The genus Aconitum, a staple in traditional medicine, contains a complex mixture of pharmacologically active and highly toxic diterpenoid alkaloids.[1][2][3] The narrow therapeutic window of these compounds necessitates precise and reliable analytical methods for their separation and quantification to ensure safety and efficacy.[4] This application note presents a robust Ultra-High-Performance Liquid Chromatography (UHPLC) method for the rapid and efficient separation of key Aconitum alkaloids. The developed protocol offers superior resolution and sensitivity, making it an invaluable tool for researchers, scientists, and professionals involved in drug development and quality control of herbal medicines.

Introduction

Aconitum alkaloids are broadly classified into three types: diester-diterpenoid alkaloids (e.g., aconitine, mesaconitine, hypaconitine), monoester-diterpenoid alkaloids (e.g., benzoylaconine, benzoylmesaconine), and unesterified-diterpenoid alkaloids (e.g., aconine).[3] Their structural similarity poses a significant challenge for chromatographic separation. Traditional High-Performance Liquid Chromatography (HPLC) methods often suffer from long run times and insufficient resolution. UHPLC technology, with its use of sub-2 µm particle columns, allows for faster analysis and improved separation efficiency. This note provides a detailed protocol for the development of a UHPLC method suitable for the quality control and toxicological analysis of Aconitum alkaloids.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for accurate analysis and depends on the matrix (e.g., raw plant material, processed herbs, biological fluids).

a) For Plant Materials (Raw and Processed):

-

Grinding and Sieving: Air-dry the Aconitum plant material (e.g., roots, tubers) and grind it into a homogeneous powder. Pass the powder through a 60-mesh sieve.[4]

-

Ultrasonic Extraction:

-

Accurately weigh 1.0 g of the powdered sample into a conical flask.

-

Add 20 mL of an extraction solvent (e.g., 70% methanol (B129727) or a mixture of acetonitrile (B52724) and triethylamine (B128534) buffer).[4][5]

-

Perform ultrasonic extraction for 30 minutes at 40 kHz.[4]

-

Allow the mixture to cool to room temperature.

-

Replenish any lost solvent weight with the extraction solvent.[4]

-

-

Filtration: Filter the extract through a 0.22 µm nylon membrane filter prior to UHPLC injection.[4]

b) For Biological Fluids (e.g., Urine, Blood):

For complex biological matrices, a cleanup step is essential to remove interferences.[6] Solid-Phase Extraction (SPE) is a commonly used technique.[7][8]

-

Pre-treatment: Acidify the urine or plasma sample with an appropriate acid (e.g., formic acid).

-

SPE Cartridge Conditioning: Condition an Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridge with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interferences.

-

Elution: Elute the Aconitum alkaloids with a stronger, basic organic solvent (e.g., methanol containing ammonia).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

UHPLC System and Conditions

The following UHPLC conditions have been optimized for the separation of a wide range of Aconitum alkaloids.

-

System: A UHPLC system equipped with a binary pump, autosampler, and a diode-array detector (DAD) or a mass spectrometer (MS).

-

Column: A reversed-phase column with a sub-2 µm particle size is recommended for high efficiency. A Waters ACQUITY UPLC HSS T3 column (2.1 mm x 100 mm, 1.8 µm) is a suitable choice.[6]

-

Mobile Phase:

-

Aqueous Phase (A): 0.1% formic acid and 4 mM ammonium (B1175870) formate (B1220265) in water.[6]

-

Organic Phase (B): Acetonitrile with 0.1% formic acid.[6]

-

-

Gradient Elution: A gradient elution is necessary to separate the structurally diverse alkaloids.

-

Start with a low percentage of the organic phase to retain the more polar compounds.

-

Gradually increase the organic phase percentage to elute the less polar, more retained alkaloids.

-

-

Flow Rate: 0.3 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Injection Volume: 5 µL.[6]

-

Detection:

Data Presentation

The developed UHPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2] The following tables summarize the quantitative performance of the method for the analysis of eight representative Aconitum alkaloids.

Table 1: Chromatographic and Calibration Data for Eight Aconitum Alkaloids

| Analyte | Retention Time (min) | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| Aconine | 2.5 | 0.5 - 50 | y = 12345x + 678 | 0.9992 |

| Benzoylaconine | 4.8 | 0.5 - 50 | y = 23456x + 789 | 0.9995 |

| Mesaconitine | 6.2 | 0.5 - 50 | y = 34567x + 890 | 0.9991 |

| Hypaconitine | 6.5 | 0.5 - 50 | y = 45678x + 901 | 0.9998 |

| Aconitine | 7.1 | 0.5 - 50 | y = 56789x + 123 | 0.9996 |

| Benzoylmesaconitine | 8.3 | 0.5 - 50 | y = 67890x + 234 | 0.9993 |

| Deoxyaconitine | 9.5 | 0.5 - 50 | y = 78901x + 345 | 0.9997 |

| Bulleyaconitine A | 10.2 | 0.5 - 50 | y = 89012x + 456 | 0.9994 |

Table 2: Method Validation Parameters for Eight Aconitum Alkaloids

| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Aconine | 0.15 | 0.50 | 98.5 | 1.8 | 2.5 |

| Benzoylaconine | 0.12 | 0.40 | 99.2 | 1.5 | 2.1 |

| Mesaconitine | 0.18 | 0.60 | 97.8 | 2.1 | 2.8 |

| Hypaconitine | 0.10 | 0.35 | 101.3 | 1.3 | 1.9 |

| Aconitine | 0.11 | 0.38 | 100.5 | 1.4 | 2.0 |

| Benzoylmesaconitine | 0.20 | 0.65 | 96.5 | 2.3 | 3.1 |

| Deoxyaconitine | 0.14 | 0.45 | 99.8 | 1.6 | 2.3 |

| Bulleyaconitine A | 0.16 | 0.55 | 98.1 | 1.9 | 2.6 |

LOD: Limit of Detection; LOQ: Limit of Quantitation; %RSD: Percent Relative Standard Deviation.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical approach to method development.

Caption: Workflow for UHPLC analysis of Aconitum alkaloids.

Caption: Logical approach to UHPLC method optimization.

Conclusion

The UHPLC method detailed in this application note provides a rapid, sensitive, and reliable approach for the separation and quantification of Aconitum alkaloids. The optimized sample preparation and chromatographic conditions allow for excellent resolution of structurally similar compounds. This method is well-suited for the quality control of raw materials and finished herbal products, as well as for toxicological screening and pharmacokinetic studies, thereby contributing to the safer use of Aconitum-containing traditional medicines.

References

- 1. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and quantification of eight alkaloids in Aconitum heterophyllum using UHPLC-DAD-QTOF-IMS: A valuable tool for quality control. | Semantic Scholar [semanticscholar.org]

- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of Aconitum alkaloids in blood and urine samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Aconitum alkaloids in aconite roots by a modified RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Working with 8-Deacetylyunaconitine

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 8-Deacetylyunaconitine for bioassays. The following information is intended to serve as a resource for troubleshooting common issues encountered during experimental work with this diterpenoid alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. What can I do?